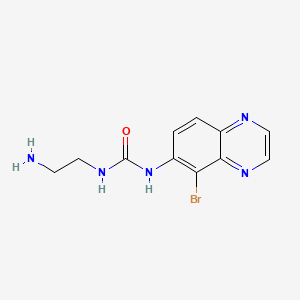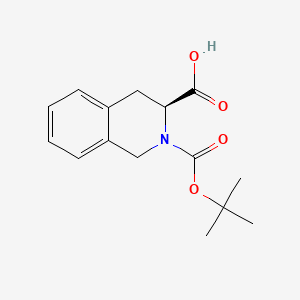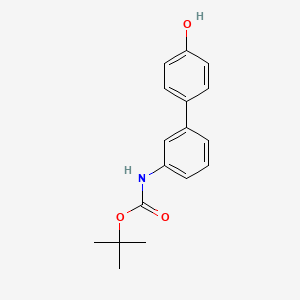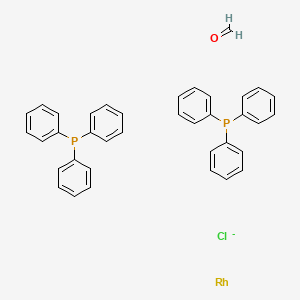
1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is a deuterated derivative of 1,9-nonanediol, an aliphatic diol. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol can be synthesized through the reduction of azelaic acid using deuterated reducing agents. The reaction typically involves the use of deuterium gas or deuterated lithium aluminum hydride (LiAlD4) under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using deuterated reagents. The process requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the deuterated compound .
化学反応の分析
Types of Reactions: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of nonane derivatives with different degrees of saturation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Deuterium gas, deuterated lithium aluminum hydride (LiAlD4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Nonanoic acid, nonanal
Reduction: Saturated nonane derivatives
Substitution: Halogenated nonane derivatives
科学的研究の応用
1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
作用機序
The mechanism of action of 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol involves its interaction with molecular targets through its hydroxyl groups. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
1,9-Nonanediol: The non-deuterated form of the compound, commonly used in organic synthesis and industrial applications.
1,8-Octanediol: A shorter chain diol with similar chemical properties but different applications.
1,10-Decanediol: A longer chain diol with similar reactivity but different physical properties.
Uniqueness: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed tracing studies in various scientific fields. Its deuterium atoms make it distinct from other nonane derivatives, offering specific advantages in research and industrial applications .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononane-1,9-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZNPYWJMLXKV-ODSOAMBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-89-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219805-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






